Vonoprazan

Descripción

Vonoprazan is a potassium-competitive acid blocker (PCAB) that inhibits H+, K+-ATPase-mediated gastric acid secretion. PCABs represent an alternative to proton-pump inhibitors for the treatment of acid-related disorders. Unlike proton-pump inhibitors, PCABs are not affected by CYP2C19 genetic polymorphisms and do not require acid-resistant formulations. Furthermore, vonoprazan is 350-times more potent than the proton-pump inhibitor [lansoprazole], thanks to its ability to accumulate in the gastric corpus mucosa, specifically in the parietal cells. In February 2015, vonoprazan was first marketed in Japan for the treatment of acid-related disorders and as an adjunct to Helicobacter pylori (H. pylori) eradication. In May 2022, the FDA approved the use of vonoprazan in a co-packaged product containing amoxicillin and clarithromycin for the treatment of H. pylori infection. Studies have shown that the concomitant use of vonoprazan, amoxicillin, and clarithromycin leads to an H. pylori eradication rate of approximately 90%.

Vonoprazan is a potassium-competitive acid blocker (P-CAB), with acid suppressing activity. Upon oral administration, vonoprazan concentrates in the gastric parietal cells and competitively and reversibly binds to the potassium binding site of the proton pump hydrogen-potassium adenosine triphosphatase (H+/K+ ATPase), thereby inhibiting the pump's activity and the parietal cell secretion of H+ ions into the gastric lumen, the final step in gastric acid production. By inhibiting gastric acid secretion, vonoprazan provides relief and healing in the treatment of various conditions, such as gastroduodenal ulcers and reflux esophagitis.

VONOPRAZAN is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2022 and is indicated for peptic ulcer and gastroesophageal reflux disease and has 5 investigational indications.

Propiedades

IUPAC Name |

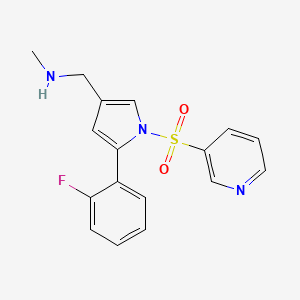

1-[5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]-N-methylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN3O2S/c1-19-10-13-9-17(15-6-2-3-7-16(15)18)21(12-13)24(22,23)14-5-4-8-20-11-14/h2-9,11-12,19H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFDBKMOZYNOTPK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20236869 |

Source

|

| Record name | Vonoprazan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20236869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Slightly soluble |

Source

|

| Record name | Vonoprazan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11739 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

881681-00-1 |

Source

|

| Record name | Vonoprazan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=881681-00-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vonoprazan [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0881681001 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vonoprazan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11739 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Vonoprazan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20236869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VONOPRAZAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1R5L3J156G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

194.8°C |

Source

|

| Record name | Vonoprazan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11739 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

A Deep Dive into the Molecular Ballet: Vonoprazan's Mechanism of Action on Gastric H+, K+-ATPase

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive exploration of the mechanism of action of vonoprazan, a potassium-competitive acid blocker (P-CAB), on the gastric H+, K+-ATPase. Through a detailed examination of its binding kinetics, inhibitory properties, and the experimental methodologies used for its characterization, this document aims to furnish a granular understanding of this novel acid suppressant.

Executive Summary

Vonoprazan represents a paradigm shift in acid suppression therapy. Unlike traditional proton pump inhibitors (PPIs), which require acid activation and form covalent bonds with the proton pump, vonoprazan acts as a reversible, potassium-competitive inhibitor of the gastric H+, K+-ATPase.[1][2][3] Its unique chemical properties, including a high pKa and slow dissociation from the enzyme, contribute to its rapid onset, potent, and long-lasting acid suppression.[1][4] This guide will dissect the molecular interactions and physiological consequences of vonoprazan's engagement with the gastric proton pump.

The Gastric H+, K+-ATPase: The Engine of Acid Secretion

The gastric H+, K+-ATPase, or proton pump, is the final and crucial step in the secretion of gastric acid. Located in the secretory canaliculi of parietal cells, this enzyme actively transports H+ ions from the cytoplasm into the gastric lumen in exchange for K+ ions. This process is powered by the hydrolysis of ATP and is responsible for maintaining the highly acidic environment of the stomach.

The signaling pathway for gastric acid secretion is a complex cascade involving hormonal and neuronal inputs. Gastrin, histamine, and acetylcholine (B1216132) are the primary stimulants that converge on the parietal cell to activate the H+, K+-ATPase.

Vonoprazan's Mechanism of Inhibition: A Reversible yet Tenacious Grip

Vonoprazan functions as a potassium-competitive acid blocker (P-CAB).[1][2][3] It directly and reversibly binds to the K+ binding site on the luminal side of the H+, K+-ATPase.[3] This competitive inhibition prevents the binding of K+ ions, thereby halting the exchange of H+ and K+ ions and effectively blocking acid secretion.[2][5]

A key differentiator of vonoprazan from PPIs is its lack of a requirement for acid activation.[2] It can inhibit the proton pump in both its active and resting states. Furthermore, vonoprazan is an acid-stable drug, eliminating the need for enteric coating.[2]

The following diagram illustrates the core mechanism of vonoprazan's action in comparison to PPIs.

Quantitative Analysis of Vonoprazan's Interaction with H+, K+-ATPase

The efficacy of vonoprazan is underpinned by its favorable pharmacokinetic and pharmacodynamic properties. Several key parameters quantify its interaction with the gastric proton pump.

| Parameter | Value | Species/Conditions | Reference |

| Ki (Inhibition Constant) | 3.0 ± 0.3 nM | Wild Type | [1] |

| 10 nM | - | [4] | |

| IC50 (Half Maximal Inhibitory Concentration) | 17-19 nM | - | [4] |

| pKa | 9.37 | - | [1] |

| Dissociation Half-life (t1/2) | 4.7 hours | Rabbit proton pumps | [4] |

| 7.5 hours | Hog proton pumps | [4] | |

| Dissociation Rate Constant (kd) | 0.00246 min⁻¹ | H+/K+ ATPase expressed in HEK293 cells | [6] |

| Binding Rate Constant (k) | 0.07028 min⁻¹·μM⁻¹ | Calculated from kd and KI | [6] |

Table 1: Key Quantitative Parameters of Vonoprazan's Interaction with H+, K+-ATPase

Experimental Protocols for Characterizing Vonoprazan's Mechanism

A variety of in vitro and in vivo experimental protocols are employed to elucidate the mechanism of action of vonoprazan.

In Vitro H+, K+-ATPase Inhibition Assay

This assay directly measures the inhibitory effect of vonoprazan on the enzymatic activity of the proton pump.

Methodology:

-

Preparation of H+, K+-ATPase: Gastric microsomes rich in H+, K+-ATPase are isolated from animal stomachs (e.g., hog or rabbit).

-

Assay Buffer: A buffer at a specific pH (e.g., 6.5) containing MgCl2 and KCl is prepared.

-

Incubation: The gastric microsomes are pre-incubated with varying concentrations of vonoprazan.

-

Initiation of Reaction: The reaction is initiated by the addition of ATP.

-

Measurement of ATPase Activity: The rate of ATP hydrolysis is determined by measuring the amount of inorganic phosphate (B84403) (Pi) released, often using a colorimetric method.

-

Data Analysis: The percentage of inhibition at each vonoprazan concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.

Radioligand Binding Assay

This technique is used to determine the binding affinity (Ki) of vonoprazan to the H+, K+-ATPase.

Methodology:

-

Radiolabeling: A radiolabeled ligand that binds to the H+, K+-ATPase is used (e.g., [3H]-SCH28080, another P-CAB).

-

Incubation: Gastric microsomes are incubated with a fixed concentration of the radioligand and varying concentrations of unlabeled vonoprazan.

-

Separation: The bound and free radioligand are separated, typically by rapid filtration.

-

Quantification: The amount of radioactivity bound to the microsomes is measured using a scintillation counter.

-

Data Analysis: The data is analyzed using competitive binding equations to determine the Ki of vonoprazan.

In Vivo Gastric Acid Secretion Measurement

Animal models are crucial for assessing the in vivo efficacy of vonoprazan.

Methodology (Pylorus-Ligated Rat Model):

-

Animal Preparation: Rats are fasted overnight.

-

Drug Administration: Vonoprazan or a vehicle control is administered orally or intravenously.

-

Surgical Procedure: Under anesthesia, the pylorus of the stomach is ligated to allow for the accumulation of gastric secretions.

-

Sample Collection: After a set period, the animal is euthanized, and the gastric contents are collected.

-

Analysis: The volume of gastric juice is measured, and the pH and total acid output are determined by titration.

Molecular Basis for Slow Dissociation and Prolonged Action

Molecular modeling studies have provided insights into the long-lasting inhibitory effect of vonoprazan. It is proposed that vonoprazan binds within a luminal vestibule of the H+, K+-ATPase.[1] The exit of the drug from this binding pocket is thought to be hindered by an electrostatic barrier created by specific amino acid residues, leading to its slow dissociation from the enzyme and, consequently, a prolonged duration of action.[1]

Conclusion

Vonoprazan's mechanism of action as a potassium-competitive acid blocker represents a significant advancement in the management of acid-related disorders. Its direct, reversible, and potent inhibition of the gastric H+, K+-ATPase, coupled with its favorable pharmacokinetic profile, results in rapid and sustained acid suppression. The in-depth understanding of its molecular interactions and the robust experimental methodologies used for its characterization provide a solid foundation for its clinical application and for the future development of novel acid suppressants.

References

- 1. The binding selectivity of vonoprazan (TAK-438) to the gastric H+,K+−ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The binding selectivity of vonoprazan (TAK-438) to the gastric H+, K+ -ATPase. | Sigma-Aldrich [merckmillipore.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. Vonoprazan: MarKed Competition for PPIs? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vonoprazan: A New Potassium-Competitive Acid Blocker - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Physiologically based pharmacokinetic–pharmacodynamic modeling for prediction of vonoprazan pharmacokinetics and its inhibition on gastric acid secretion following intravenous/oral administration to rats, dogs and humans - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and synthesis of Vonoprazan fumarate

An In-depth Technical Guide to the Discovery and Synthesis of Vonoprazan Fumarate (B1241708)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, development, and synthesis of Vonoprazan fumarate, a first-in-class potassium-competitive acid blocker (P-CAB). This document delves into the core scientific principles behind its mechanism of action, detailed experimental protocols for its synthesis, and a summary of its key quantitative data.

Discovery and Development

Vonoprazan (formerly TAK-438) was discovered and developed by Takeda Pharmaceutical Company in a strategic effort to overcome the limitations of traditional proton pump inhibitors (PPIs) for the treatment of acid-related disorders.[1][2][3] The research initiative, which began in 2003, aimed to create a more potent, rapid-acting, and long-lasting acid suppressant that would not be influenced by CYP2C19 genetic polymorphisms, a known factor affecting the efficacy of many PPIs.[1][2][3]

Through high-throughput screening, a pyrrole (B145914) derivative was identified as a promising lead compound.[1] Extensive medicinal chemistry efforts led to the optimization of this scaffold, resulting in the identification of 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine, or Vonoprazan.[1] Its fumarate salt was selected for clinical development due to its favorable physicochemical properties.[1][4]

Takeda submitted the New Drug Application (NDA) for Vonoprazan fumarate in Japan on February 28, 2014.[3] It was first approved in Japan on December 26, 2014, and launched in February 2015 under the brand name Takecab®.[2][5][6][7] The U.S. Food and Drug Administration (FDA) approved Vonoprazan in May 2022.[8]

Mechanism of Action

Vonoprazan is a potassium-competitive acid blocker (P-CAB) that inhibits gastric H+,K+-ATPase (the proton pump) in a reversible and K+-competitive manner.[1][9] Unlike PPIs, which require acid activation and bind covalently to the proton pump, Vonoprazan binds ionically to the potassium-binding site of the pump, preventing the final step of gastric acid secretion.[1][9]

This distinct mechanism of action confers several advantages:

-

Rapid Onset of Action: Vonoprazan does not require acid activation and can inhibit the proton pump directly, leading to a faster onset of acid suppression.[3]

-

Sustained Acid Suppression: It has a longer duration of action compared to PPIs, providing 24-hour control of gastric acid secretion.[3]

-

CYP2C19 Independence: Its metabolism is not primarily dependent on the polymorphic CYP2C19 enzyme, leading to more predictable and consistent efficacy across different patient populations.[3]

The following diagram illustrates the signaling pathway of gastric acid secretion and the inhibitory action of Vonoprazan.

Caption: Gastric acid secretion pathway and Vonoprazan's mechanism of action.

Chemical Synthesis of Vonoprazan Fumarate

Several synthetic routes for Vonoprazan fumarate have been developed. The following section details a common and practical pathway.

Synthesis Workflow Diagram

Caption: A representative synthetic workflow for Vonoprazan Fumarate.

Detailed Experimental Protocols

The following protocols are based on a common synthetic route described in the literature.[10][11][12][13]

Step 1: Synthesis of 1-(5-(2-fluorophenyl)-1H-pyrrol-3-yl)-N-methylmethanamine

-

Dissolve 5-(2-fluorophenyl)-1H-pyrrole-3-carboxaldehyde in an organic solvent such as tetrahydrofuran (B95107) (THF).

-

Add a solution of methylamine (B109427) in ethanol (B145695) and stir the mixture at room temperature for 6-8 hours to form the corresponding imine.

-

Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride, portion-wise.

-

Allow the reaction to proceed for 1-2 hours at room temperature.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Step 2: Synthesis of tert-butyl (5-(2-fluorophenyl)-1H-pyrrol-3-yl)methyl(methyl)carbamate

-

Dissolve the product from Step 1 in an organic solvent (e.g., dichloromethane).

-

Cool the solution in an ice bath and add di-tert-butyl dicarbonate (B1257347) (Boc anhydride) and a base such as triethylamine.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Perform an aqueous workup, dry the organic layer, and concentrate to yield the Boc-protected intermediate.

Step 3: Synthesis of tert-butyl (5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)methyl(methyl)carbamate

-

Dissolve the Boc-protected intermediate in an anhydrous aprotic solvent like THF.

-

Add a strong base, such as sodium hydride, at 0°C.

-

After stirring for a short period, add a solution of pyridine-3-sulfonyl chloride in THF.

-

Allow the reaction to proceed at room temperature for 1-2 hours.

-

Quench the reaction carefully with water and extract the product.

-

Purify the crude product by chromatography to obtain the sulfonylated compound.

Step 4: Synthesis of Vonoprazan (Free Base)

-

Dissolve the sulfonylated intermediate in a mixture of dichloromethane (B109758) and trifluoroacetic acid.

-

Stir the solution at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

-

Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the free base into an organic solvent.

-

Dry and concentrate the organic layer to obtain Vonoprazan free base.

Step 5: Synthesis of Vonoprazan Fumarate

-

Dissolve the Vonoprazan free base in a suitable solvent, such as methanol (B129727) or ethanol.

-

Add a solution of fumaric acid in the same solvent.

-

Stir the mixture, which may be gently warmed, to induce crystallization.

-

Cool the mixture to room temperature and then in an ice bath to maximize precipitation.

-

Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield Vonoprazan fumarate as a white to off-white crystalline solid.

Quantitative Data

This section summarizes the key quantitative data for Vonoprazan fumarate, including its physicochemical properties, pharmacokinetic parameters, and clinical efficacy.

Table 1: Physicochemical Properties of Vonoprazan Fumarate

| Property | Value | Reference(s) |

| Molecular Formula | C₁₇H₁₆FN₃O₂S · C₄H₄O₄ | [7][14] |

| Molecular Weight | 461.47 g/mol | [7][14] |

| Melting Point | 194.8°C | [9] |

| Solubility | Slightly soluble in water and methanol; soluble in DMSO. | [9][14] |

| pKa | 9.06 | [15] |

Table 2: Pharmacokinetic Parameters of Vonoprazan (20 mg single dose in healthy adults)

| Parameter | Value | Reference(s) |

| Tmax (median) | 1.5 - 2.0 hours | [7] |

| Cmax (geometric mean) | Varies by study population | |

| AUC₀-∞ (geometric mean) | Varies by study population | [16] |

| Half-life (t₁/₂) | Approximately 7.7 hours | [7] |

| Protein Binding | 80% | [7] |

Table 3: Pharmacodynamic and In Vitro Activity of Vonoprazan

| Parameter | Value | Reference(s) |

| H+,K+-ATPase Inhibition (IC₅₀) | 19 nM (at pH 6.5) | [17] |

| H+,K+-ATPase Binding Affinity (Ki) | 3.0 nM | [18][19] |

| 24-h Intragastric pH > 4 Holding Time (Day 1, 20 mg) | 63% | [7] |

| 24-h Intragastric pH > 4 Holding Time (Day 7, 20 mg) | 83% | [7] |

Table 4: Clinical Efficacy of Vonoprazan in Acid-Related Disorders

| Indication | Vonoprazan Regimen | Comparator Regimen | Efficacy Endpoint | Vonoprazan Result | Comparator Result | Reference(s) |

| Erosive Esophagitis (Healing Rate at 8 weeks) | 20 mg once daily | Lansoprazole 30 mg once daily | Healing Rate | 92.4% | 91.3% | [8] |

| H. pylori Eradication (First-line therapy) | 20 mg twice daily + Amoxicillin + Clarithromycin | Lansoprazole 30 mg twice daily + Amoxicillin + Clarithromycin | Eradication Rate | 92.6% | 75.9% | [20] |

Disclaimer: The experimental protocols provided are for informational purposes only and should be adapted and optimized based on laboratory conditions and safety guidelines. The quantitative data presented are compiled from various studies and may vary depending on the specific study design and patient population.

References

- 1. benchchem.com [benchchem.com]

- 2. Discovery of Vonoprazan (TAK-438) as a Novel Potassium-Competitive Acid Blocker [jstage.jst.go.jp]

- 3. takeda.com [takeda.com]

- 4. Vonoprazan Fumarate | C21H20FN3O6S | CID 45375887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. takeda.com [takeda.com]

- 7. newdrugapprovals.org [newdrugapprovals.org]

- 8. Vonoprazan: A New Potassium-Competitive Acid Blocker - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Vonoprazan FuMarate | 881681-01-2 [chemicalbook.com]

- 10. CN105085484A - Preparation method of vonoprazan fumarate - Google Patents [patents.google.com]

- 11. Item - Novel and practical synthesis of vonoprazan fumarate - Taylor & Francis Group - Figshare [tandf.figshare.com]

- 12. tandfonline.com [tandfonline.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. toku-e.com [toku-e.com]

- 15. Vonoprazan: MarKed Competition for PPIs? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pharmacokinetic Comparison and Bioequivalence Evaluation of Two 20-mg Vonoprazan Fumarate Tablets in Bangladeshi Healthy Male Subjects [scirp.org]

- 17. Vonoprazan Fumarate (TAK 438) | Potassium Channel inhibitor | P-CAB (potassium-competitive acid blocker) |CAS 1260141-27-2 |TAK-438, TAK 438, trade name Takecab InvivoChem [invivochem.com]

- 18. researchgate.net [researchgate.net]

- 19. merckmillipore.com [merckmillipore.com]

- 20. Vonoprazan fumarate, a novel potassium-competitive acid blocker, in the management of gastroesophageal reflux disease: safety and clinical evidence to date - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical pharmacokinetic and pharmacodynamic profile of Vonoprazan

An In-Depth Technical Guide on the Preclinical Pharmacokinetic and Pharmacodynamic Profile of Vonoprazan

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Vonoprazan (TAK-438) is a first-in-class potassium-competitive acid blocker (P-CAB) that offers a distinct mechanism of action compared to traditional proton pump inhibitors (PPIs).[1] Its direct, reversible, and potassium-competitive inhibition of the gastric H+, K+-ATPase results in more potent, rapid, and sustained gastric acid suppression.[2][3] Preclinical investigations in various animal models, primarily rats and dogs, have been pivotal in defining the pharmacokinetic (PK) and pharmacodynamic (PD) characteristics that form the basis of its clinical efficacy.[1] This document provides a comprehensive overview of the core preclinical data, detailed experimental methodologies, and the underlying signaling pathways associated with vonoprazan's mechanism of action.

Pharmacodynamics: The Profile of Efficacy

The pharmacodynamic profile of vonoprazan is characterized by its potent, competitive, and reversible inhibition of the final step in the gastric acid secretion pathway.[1]

Mechanism of Action

Vonoprazan directly targets the gastric H+, K+-ATPase, the proton pump responsible for secreting hydrogen ions (protons) into the gastric lumen.[1] Its mechanism is fundamentally different from that of PPIs in several key aspects:

-

Potassium-Competitive Inhibition: Vonoprazan competes with potassium ions (K+) for binding to the proton pump, directly blocking its function.[1]

-

Reversible Binding: The binding is ionic and reversible, which contrasts with the covalent, irreversible binding of PPIs.[1]

-

Acid-Independent Activation: Vonoprazan is a stable, active molecule that does not require an acidic environment for activation.[1] This allows it to inhibit proton pumps in both resting and active states, contributing to a more rapid onset of acid suppression.[1]

-

High Accumulation: As a base with a high pKa of 9.06, vonoprazan significantly concentrates in the acidic secretory canaliculi of gastric parietal cells, enhancing its potency and duration of action.[3][4]

References

- 1. benchchem.com [benchchem.com]

- 2. A Comprehensive Review on the Efficacy and Safety of Vonoprazan in the Management of Gastric Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vonoprazan fumarate, a novel potassium-competitive acid blocker, in the management of gastroesophageal reflux disease: safety and clinical evidence to date - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

A Deep Dive into the In Vitro Potency of Vonoprazan Versus Lansoprazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the in vitro potency of vonoprazan, a potassium-competitive acid blocker (P-CAB), in comparison to the conventional proton pump inhibitor (PPI), lansoprazole (B1674482). This document delves into the core mechanisms of action, inhibitory concentrations, binding kinetics, and chemical stability that differentiate these two inhibitors of gastric H+,K+-ATPase.

Introduction: Mechanisms of Gastric Acid Inhibition

Gastric acid secretion is primarily mediated by the H+,K+-ATPase, or proton pump, located in the secretory canaliculi of parietal cells. Both vonoprazan and lansoprazole target this enzyme to inhibit acid production, but their mechanisms of action are fundamentally different.

Lansoprazole , a substituted benzimidazole, is a prodrug that requires activation in an acidic environment.[1] It accumulates in the acidic canaliculi of parietal cells, where it undergoes an acid-catalyzed conversion to a reactive tetracyclic sulfenamide.[1] This activated form then covalently binds to cysteine residues on the luminal surface of the H+,K+-ATPase, leading to irreversible inhibition of the enzyme.[1][2]

Vonoprazan , a pyrrole (B145914) derivative, is a potassium-competitive acid blocker (P-CAB).[2] It does not require acid activation and acts by reversibly binding to the K+-binding site of the H+,K+-ATPase in a competitive manner.[2] This direct and reversible inhibition offers a distinct pharmacological profile compared to PPIs.

Below is a diagram illustrating the distinct signaling pathways for the activation and binding of lansoprazole and vonoprazan to the H+,K+-ATPase.

Comparative In Vitro Potency: Inhibition of H+,K+-ATPase

The in vitro potency of vonoprazan and lansoprazole is a critical determinant of their efficacy. This is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki).

| Parameter | Vonoprazan | Lansoprazole | Reference(s) |

| IC50 | Not explicitly stated in provided results | 2.1 µM (racemic mixture) | [3] |

| Ki | 10 nM (at pH 7.0), 3 nM (at pH 6.5) | Not explicitly stated in provided results | [4] |

| Relative Potency | ~350 times more potent than lansoprazole | - | [4] |

Note: The provided data for IC50 and Ki values are from different studies with potentially different experimental conditions. A direct comparison should be made with caution. The relative potency of vonoprazan being ~350 times that of lansoprazole is a key finding from a comparative study.

Binding Kinetics: Dissociation from H+,K+-ATPase

The duration of action of a drug is significantly influenced by its dissociation rate from the target enzyme. Vonoprazan is characterized by a remarkably slow dissociation from the H+,K+-ATPase compared to other P-CABs, contributing to its sustained acid suppression.[2] In contrast, lansoprazole's irreversible covalent bond means that the recovery of enzyme activity is dependent on the synthesis of new H+,K+-ATPase molecules.[2]

While specific dissociation rate constants (koff) were not found in the provided search results for a direct comparison, the qualitative difference is a crucial aspect of their pharmacology.

Chemical Stability in Varying pH Environments

The stability of proton pump inhibitors in acidic conditions is a critical factor for their formulation and in vivo performance.

| Condition | Vonoprazan | Lansoprazole | Reference(s) |

| Acid Stability | Stable in acidic conditions | Acid-labile; requires enteric coating | [5] |

Lansoprazole is known to be unstable in acidic environments and requires an enteric coating to protect it from degradation in the stomach before it can be absorbed in the small intestine.[5] In contrast, vonoprazan is stable in acidic conditions, which allows for more flexible formulation and potentially a faster onset of action as it does not require bypassing the stomach's acidic environment for absorption.

Experimental Protocols

In Vitro H+,K+-ATPase Inhibition Assay

This assay is fundamental to determining the inhibitory potency (IC50 and Ki) of compounds against the proton pump.

Detailed Methodology:

-

Enzyme Preparation: Gastric H+,K+-ATPase is typically isolated from the gastric mucosa of animals such as hogs or rabbits. The tissue is homogenized and subjected to differential centrifugation to obtain a microsomal fraction rich in the enzyme.

-

Assay Buffer: The reaction is carried out in a buffer solution at a specific pH, often pH 6.5 or 7.4, to mimic physiological conditions.

-

Incubation: The prepared enzyme is pre-incubated with various concentrations of the test compound (vonoprazan or lansoprazole) for a defined period to allow for binding.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of adenosine (B11128) triphosphate (ATP).

-

Measurement of ATPase Activity: The activity of the H+,K+-ATPase is determined by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. This is often done using a colorimetric method.

-

Data Analysis: The percentage of inhibition at each drug concentration is calculated relative to a control without the inhibitor. The IC50 value, the concentration of the drug that inhibits 50% of the enzyme activity, is then determined by plotting the percent inhibition against the drug concentration and fitting the data to a dose-response curve. The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, especially for reversible inhibitors like vonoprazan.

In Vitro pH Stability Assay

This assay evaluates the chemical stability of a drug in solutions of varying pH, mimicking the conditions in the gastrointestinal tract.

Detailed Methodology:

-

Buffer Preparation: A series of buffer solutions with different pH values (e.g., pH 1.2, 2.0, 4.0, 6.8, and 7.4) are prepared to simulate the environments of the stomach and small intestine.

-

Drug Incubation: A known concentration of the test drug (vonoprazan or lansoprazole) is added to each buffer solution and incubated at a constant temperature, typically 37°C.

-

Sample Collection: Aliquots are withdrawn from each solution at various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Sample Analysis: The concentration of the remaining intact drug in each sample is determined using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), which can separate the parent drug from its degradation products.

-

Data Analysis: The percentage of the drug remaining is plotted against time for each pH value. The degradation rate constant (k) and the half-life (t1/2) of the drug at each pH are then calculated.

Conclusion

The in vitro data compellingly demonstrates the superior potency of vonoprazan compared to lansoprazole in inhibiting the gastric H+,K+-ATPase. This heightened potency is attributed to its distinct mechanism of action as a P-CAB, its high binding affinity, and its slow dissociation rate from the enzyme. Furthermore, vonoprazan's stability in acidic conditions represents a significant advantage over the acid-labile nature of lansoprazole, potentially translating to a faster onset of action and more consistent therapeutic effects. These fundamental in vitro characteristics provide a strong rationale for the observed clinical efficacy of vonoprazan in the management of acid-related disorders. This technical guide provides a foundational understanding for researchers and scientists engaged in the development and evaluation of novel acid-suppressive therapies.

References

- 1. Pharmacodynamic modeling of lansoprazole using an indirect irreversible response model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The binding selectivity of vonoprazan (TAK-438) to the gastric H+,K+−ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Early-Phase Clinical Trial Data on Vonoprazan: Safety and Efficacy

An In-depth Technical Guide:

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Vonoprazan (TAK-438) is a first-in-class potassium-competitive acid blocker (P-CAB) developed for the treatment of acid-related disorders.[1] Unlike traditional proton pump inhibitors (PPIs), which irreversibly inhibit the gastric H+, K+-ATPase (proton pump), Vonoprazan offers a distinct mechanism of action.[2] It competitively and reversibly inhibits the pump, leading to rapid, potent, and sustained gastric acid suppression.[1][3] This technical guide provides a comprehensive overview of the safety and efficacy data from early-phase clinical trials, focusing on its pharmacokinetics, pharmacodynamics, and performance in treating various acid-related conditions.

Mechanism of Action

Vonoprazan directly targets the final step of gastric acid production in parietal cells.[3] It works by reversibly binding to the K+ binding site of the H+, K+-ATPase enzyme system, thereby preventing the exchange of H+ and K+ ions. This action is independent of the pump's activity state and does not require acid activation, unlike PPIs. Its high pKa of 9.06 allows it to accumulate in the acidic environment of gastric parietal cells, contributing to its rapid onset and long-lasting effect.[2]

Caption: Mechanism of Vonoprazan vs. PPIs on the gastric proton pump.

Early-Phase Clinical Data

Pharmacokinetics and Pharmacodynamics (PK/PD)

Phase I, randomized, double-blind, placebo-controlled studies in healthy male subjects in Japan (N=84) and the UK (N=63) evaluated single ascending doses of Vonoprazan.[1]

Pharmacokinetics:

-

Absorption: Vonoprazan demonstrated rapid absorption, with a median time to maximum plasma concentration (Tmax) of up to 2 hours across all dose levels.[1]

-

Half-Life: The estimated mean elimination half-life was up to 9 hours.[1]

-

Exposure: A slightly greater than dose-proportional exposure was observed. There were no significant differences in pharmacokinetics between Japanese and non-Japanese subjects.[1]

Table 1: Pharmacokinetic Parameters of Single-Dose Vonoprazan in Healthy Subjects

| Parameter | Vonoprazan 20 mg | Vonoprazan 40 mg |

|---|---|---|

| Median Tmax (hours) | ~2.0 | ~2.0 |

| Mean Cmax (ng/mL) | Varies by study | ~117 (UK Study) |

| Mean AUC (ng·h/mL) | Varies by study | ~1130 (UK Study) |

| Mean t1/2 (hours) | ~7.7 (Japan Study) | ~9.0 (UK Study) |

Source: Data synthesized from Phase I studies.[1]

Pharmacodynamics: Vonoprazan showed potent, dose-dependent suppression of gastric acid. A study in US subjects directly compared the pharmacodynamics of Vonoprazan 20 mg and Lansoprazole (B1674482) 30 mg over 7 days.[4]

-

Acid Suppression: On day 1, the proportion of a 24-hour period with intragastric pH >4 was significantly higher for Vonoprazan (62.4%) compared to Lansoprazole (22.6%). This superior acid suppression was maintained through day 7 (87.8% vs. 42.3%).[4]

-

Onset of Action: A clear separation in pH control began approximately 2.5 hours after the first dose, highlighting Vonoprazan's rapid onset.[4]

Table 2: Pharmacodynamic Efficacy (Intragastric pH) of Vonoprazan vs. Lansoprazole

| Parameter | Day 1 | Day 7 |

|---|---|---|

| % of 24-hr period with pH >4 (Vonoprazan 20 mg) | 62.4% | 87.8% |

| % of 24-hr period with pH >4 (Lansoprazole 30 mg) | 22.6% | 42.3% |

| P-value | < 0.0001 | < 0.0001 |

Source: Study in healthy US adults.[4]

Efficacy in Acid-Related Disorders

Erosive Esophagitis (EO): A multicenter, randomized, double-blind, dose-ranging study compared Vonoprazan (5, 10, 20, or 40 mg) with Lansoprazole (30 mg) for 8 weeks in patients with EO.[5][6]

-

Primary Endpoint: The proportion of patients with healed EO at week 4. All Vonoprazan doses were non-inferior to Lansoprazole.[5]

-

Severe EO: For patients with severe EO (Los Angeles grades C/D), Vonoprazan 20 mg and 40 mg demonstrated high efficacy.[5] The 20 mg dose is recommended for treating EO.[6]

Table 3: Efficacy in Erosive Esophagitis (Healing Rates at Week 4)

| Treatment Group | Overall Healing Rate | Healing Rate in Severe EO (Grades C/D) |

|---|---|---|

| Vonoprazan 5 mg | 92.3% | 87.3% |

| Vonoprazan 10 mg | 92.5% | 86.4% |

| Vonoprazan 20 mg | 94.4% | 100% |

| Vonoprazan 40 mg | 97.0% | 96.0% |

| Lansoprazole 30 mg | 93.2% | 87.0% |

Source: Phase II dose-ranging study.[5]

Gastric and Duodenal Ulcers (GU/DU): Two randomized controlled trials evaluated Vonoprazan 20 mg against Lansoprazole 30 mg for the treatment of gastric ulcers (8 weeks) and duodenal ulcers (6 weeks).[7]

-

Gastric Ulcers: Vonoprazan was confirmed to be non-inferior to Lansoprazole, with healing rates of 93.5% and 93.8%, respectively.[7]

-

Duodenal Ulcers: Non-inferiority was not formally confirmed, though healing rates were high and similar: 95.5% for Vonoprazan and 98.3% for Lansoprazole.[7]

Table 4: Efficacy in Gastric and Duodenal Ulcers (Healing Rates)

| Indication | Vonoprazan 20 mg (Healed/Total) | Lansoprazole 30 mg (Healed/Total) | Non-inferiority |

|---|---|---|---|

| Gastric Ulcer (8 wks) | 93.5% (216/231) | 93.8% (211/225) | Confirmed (p=0.0011) |

| Duodenal Ulcer (6 wks) | 95.5% (170/178) | 98.3% (177/180) | Not Confirmed (p=0.0654) |

Source: Randomized controlled trials in patients with GU or DU.[7]

Non-Erosive Reflux Disease (NERD): The efficacy of on-demand Vonoprazan (10, 20, 40 mg) versus placebo was tested in patients with NERD. The primary endpoint was the complete and sustained relief of heartburn episodes.[8]

-

Symptom Relief: All Vonoprazan doses were significantly more effective than placebo. For the 20 mg dose, 60.6% of heartburn episodes were completely relieved within 3 hours and sustained for 24 hours, compared to 27.3% for placebo (p < 0.0001).[8]

Safety and Tolerability

An integrated analysis of 14 clinical trials (5318 patients on Vonoprazan) assessed its safety profile.[9]

-

Common Adverse Events: The most frequently reported treatment-emergent adverse event (TEAE) was nasopharyngitis.[2][9] Other common effects included diarrhea, constipation, and headache.[2]

-

Serious Adverse Events: The incidence rates for serious TEAEs were similar between Vonoprazan (10.39 per 100 person-years) and PPI comparators (10.65 per 100 person-years).[9]

-

Biomarkers: Dose-dependent increases in serum gastrin were observed, which is a known effect of profound acid suppression.[5][7] These levels returned to baseline after treatment discontinuation.[7][9] No significant safety concerns regarding liver enzymes were noted compared to PPIs.[9]

Table 5: Summary of Treatment-Emergent Adverse Events (TEAEs) - Integrated Analysis

| Parameter | Vonoprazan (N=5318) | PPI Comparators (N=2011) | Placebo (N=779) |

|---|---|---|---|

| % Patients with any TEAE | 44.2% | 43.5% | 24.3% |

| % Patients with Serious TEAE | 3.03% | 3.08% | 0.13% |

| % Discontinuations due to AE | 2.84% | 2.34% | 1.03% |

| Nasopharyngitis | 6.94% | 5.07% | 4.49% |

Source: Integrated safety data from 14 clinical trials.[9]

Experimental Protocols

Protocol: Phase I Single Ascending-Dose Study

-

Objective: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of single rising doses of Vonoprazan in healthy male subjects.[1]

-

Design: Randomized, double-blind, placebo-controlled, single-dose, dose-escalation study.

-

Subject Population: Healthy male volunteers, typically aged 20-45.

-

Methodology:

-

Screening: Subjects undergo a full medical screening, including physical examination, ECG, and clinical laboratory tests.

-

Randomization: Subjects are randomized to receive a single oral dose of Vonoprazan (e.g., 1, 5, 10, 20, 40, 80, 120 mg) or a matching placebo.[1]

-

Pharmacokinetic Sampling: Serial blood samples are collected at pre-dose and various time points post-dose (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours) to determine plasma concentrations of Vonoprazan.

-

Pharmacodynamic Assessment: Continuous 24-hour intragastric pH monitoring is performed using an ambulatory pH meter to assess the extent and duration of acid suppression. The primary endpoint is the percentage of time intragastric pH is held above a certain threshold (e.g., pH ≥4 holding time ratio).[1]

-

Safety Monitoring: Adverse events, vital signs, ECGs, and clinical laboratory parameters are monitored throughout the study.

-

Caption: Workflow for a Phase I single ascending-dose clinical trial.

Protocol: Phase II Erosive Esophagitis Efficacy Study

-

Objective: To investigate the efficacy and safety of different doses of Vonoprazan compared to a standard PPI (Lansoprazole) in healing erosive esophagitis.[5][6]

-

Design: Multicenter, randomized, double-blind, parallel-group, dose-ranging study.

-

Subject Population: Patients ≥20 years with endoscopically confirmed EO (Los Angeles grades A-D).[6]

-

Methodology:

-

Screening & Baseline: Eligible patients undergo baseline assessments, including endoscopy to grade the severity of EO, clinical laboratory tests, and H. pylori status.[6]

-

Randomization: Patients are randomized to receive once-daily treatment with Vonoprazan (e.g., 5, 10, 20, 40 mg) or Lansoprazole 30 mg for 8 weeks.[5]

-

Efficacy Assessment: The primary efficacy endpoint is the proportion of subjects with endoscopically confirmed healing of EO at week 4. A secondary endpoint is healing at week 8. Endoscopic healing is defined as the absence of mucosal breaks (LA Grade 0).[6]

-

Safety Assessment: Adverse events are recorded at each visit. Laboratory tests, vital signs, and ECGs are monitored. Serum gastrin and pepsinogen levels are often measured at baseline and follow-up visits.[5]

-

Conclusion

Early-phase clinical trials have established Vonoprazan as a potent inhibitor of gastric acid secretion with a rapid onset and prolonged duration of action, exceeding that of standard PPIs like Lansoprazole.[4] Efficacy data demonstrates that Vonoprazan is effective for healing erosive esophagitis and gastric ulcers and for providing on-demand symptom relief in NERD.[5][7][8] The safety profile from these early studies is comparable to that of PPIs, with no major safety concerns identified.[5][9] These findings position Vonoprazan as a significant alternative in the management of acid-related disorders.

References

- 1. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of Single Rising TAK-438 (Vonoprazan) Doses in Healthy Male Japanese/non-Japanese Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vonoprazan: A New Potassium-Competitive Acid Blocker - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Vonoprazan Fumarate? [synapse.patsnap.com]

- 4. Pharmacodynamics and Pharmacokinetics of the Potassium-Competitive Acid Blocker Vonoprazan and the Proton Pump Inhibitor Lansoprazole in US Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Randomised clinical trial: a dose‐ranging study of vonoprazan, a novel potassium‐competitive acid blocker, vs. lansoprazole for the treatment of erosive oesophagitis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Randomised clinical trial: efficacy and safety of vonoprazan vs. lansoprazole in patients with gastric or duodenal ulcers – results from two phase 3, non‐inferiority randomised controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Randomised clinical trial: Efficacy and safety of on-demand vonoprazan versus placebo for non-erosive reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Integrated Analysis of Vonoprazan Safety for Symptomatic Gastro‐Oesophageal Reflux Disease or Erosive Oesophagitis - PMC [pmc.ncbi.nlm.nih.gov]

Vonoprazan: An In-Depth Technical Guide to Molecular Targets Beyond the Gastric Proton Pump

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vonoprazan (TAK-438) is a potassium-competitive acid blocker (P-CAB) that has revolutionized the management of acid-related gastrointestinal disorders. Its primary mechanism of action involves the potent and reversible inhibition of the gastric H+/K+-ATPase, the proton pump responsible for gastric acid secretion[1][2]. Unlike proton pump inhibitors (PPIs), Vonoprazan's action is independent of acid activation, leading to a more rapid, potent, and sustained acid suppression[1][2]. While its efficacy in treating conditions like gastroesophageal reflux disease (GERD) and in Helicobacter pylori eradication regimens is well-established, a comprehensive understanding of its molecular interactions beyond the gastric proton pump is crucial for a complete safety and efficacy profile. This technical guide provides an in-depth exploration of the known and potential molecular targets of Vonoprazan, supported by quantitative data, detailed experimental methodologies, and visual pathway diagrams.

I. Interaction with Cytochrome P450 (CYP) Enzymes

Vonoprazan is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system. The main enzyme responsible for its metabolism is CYP3A4, with minor contributions from CYP2B6, CYP2C19, CYP2C9, and CYP2D6[1][3][4]. In addition to being a substrate, Vonoprazan has been shown to exhibit inhibitory effects on several CYP isoforms.

Data Presentation: Inhibition of CYP450 Enzymes by Vonoprazan

The following table summarizes the in vitro inhibitory potential of Vonoprazan against various CYP450 enzymes.

| CYP Isoform | Probe Substrate | Test System | IC50 (µM) | Reference |

| CYP3A4 | Midazolam | Rat Liver Microsomes | 22.48 | [5] |

| CYP2C9 | Tolbutamide | Rat Liver Microsomes | 18.34 | [5] |

| CYP2D6 | Dextromethorphan | Rat Liver Microsomes | 3.62 | [5] |

| CYP2B6 | Bupropion | Rat Liver Microsomes | 3.68 | [5] |

| CYP2C19 | - | Human Liver Microsomes | ≥ 16 | [6] |

| CYP2B6 | - | Human Liver Microsomes | Potential for TDI | [6] |

| CYP3A4/5 | - | Human Liver Microsomes | Potential for TDI | [6] |

TDI: Time-Dependent Inhibition

Experimental Protocols: CYP450 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Vonoprazan against specific CYP450 isoforms.

Methodology:

A typical in vitro CYP inhibition assay using liver microsomes involves the following steps:

-

Preparation of Incubation Mixture: A reaction mixture is prepared containing pooled human or rat liver microsomes, a specific CYP probe substrate (at a concentration near its Km value), and a phosphate (B84403) buffer (pH 7.4).

-

Addition of Inhibitor: Vonoprazan is added to the incubation mixtures at a range of concentrations. A control group without Vonoprazan is also included.

-

Pre-incubation: The mixtures are pre-incubated at 37°C for a short period (e.g., 5-10 minutes) to allow for any potential non-specific binding to equilibrate.

-

Initiation of Reaction: The metabolic reaction is initiated by the addition of an NADPH-regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Incubation: The reaction is allowed to proceed for a specific time (e.g., 15-30 minutes) at 37°C.

-

Termination of Reaction: The reaction is stopped by adding a quenching solvent, such as ice-cold acetonitrile, which also serves to precipitate proteins.

-

Sample Processing: The samples are centrifuged to pellet the precipitated proteins.

-

LC-MS/MS Analysis: The supernatant, containing the metabolite of the probe substrate, is analyzed by a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the amount of metabolite formed.

-

Data Analysis: The rate of metabolite formation in the presence of different concentrations of Vonoprazan is compared to the control. The IC50 value is then calculated by plotting the percent inhibition against the logarithm of the Vonoprazan concentration and fitting the data to a suitable sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

II. Interaction with P-glycoprotein (P-gp)

P-glycoprotein (P-gp), an efflux transporter encoded by the ABCB1 gene, plays a significant role in drug absorption and distribution. Some reports suggest that Vonoprazan may inhibit P-gp, although the clinical significance of this interaction is considered to be low[1].

Data Presentation: P-glycoprotein Inhibition by Vonoprazan

Experimental Protocols: P-glycoprotein Inhibition Assay (Bidirectional Transport Assay)

Objective: To determine if a compound is a substrate and/or inhibitor of P-gp using a cell-based bidirectional transport assay.

Methodology:

-

Cell Culture: A polarized cell line overexpressing P-gp, such as Caco-2 or MDCK-MDR1 cells, is cultured on permeable filter supports (e.g., Transwell® inserts) to form a confluent monolayer.

-

Transport Studies:

-

Apical to Basolateral (A-B) Transport: The test compound (e.g., Vonoprazan) is added to the apical (upper) chamber, and its appearance in the basolateral (lower) chamber is measured over time. This represents the absorptive direction.

-

Basolateral to Apical (B-A) Transport: The test compound is added to the basolateral chamber, and its appearance in the apical chamber is measured over time. This represents the efflux direction.

-

-

Inhibition Assessment: To confirm the involvement of P-gp, the bidirectional transport is also assessed in the presence of a known P-gp inhibitor (e.g., verapamil (B1683045) or elacridar).

-

Sample Analysis: The concentration of the test compound in the receiver chambers at different time points is quantified by LC-MS/MS.

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated for both A-B and B-A directions. The efflux ratio (ER) is then determined by dividing the Papp (B-A) by the Papp (A-B). An efflux ratio significantly greater than 2, which is reduced in the presence of a P-gp inhibitor, indicates that the compound is a P-gp substrate. To assess inhibitory potential, the transport of a known P-gp substrate is measured in the presence of varying concentrations of the test compound to determine an IC50 value.

Signaling Pathways and Experimental Workflows

III. Potential Anti-Cancer and Anti-Inflammatory Effects

Emerging research has begun to explore potential secondary pharmacological effects of acid-suppressive agents, including anti-cancer and anti-inflammatory activities. However, data specifically for Vonoprazan in these areas are still sparse.

Anti-Cancer Activity

One study investigated the effect of Vonoprazan on the expression of vascular endothelial growth factor (VEGF), a key promoter of angiogenesis in tumors. The study found that unlike some PPIs, which increased VEGF expression in cancer cell lines, Vonoprazan did not have this effect. This suggests that Vonoprazan may not promote tumor angiogenesis through this pathway. However, comprehensive studies on the direct anti-proliferative or pro-apoptotic effects of Vonoprazan on various cancer cell lines are currently lacking.

Anti-Inflammatory Activity

The potent acid suppression achieved by Vonoprazan can indirectly influence inflammation in the gastrointestinal tract by altering the local environment. However, direct anti-inflammatory effects of Vonoprazan, such as modulation of inflammatory signaling pathways (e.g., NF-κB) or cytokine production, have not been extensively reported in the scientific literature.

IV. Off-Target Binding Profile

A comprehensive understanding of a drug's off-target binding profile is critical for predicting potential adverse effects. This is often assessed through broad screening panels, such as those offered by companies like Eurofins (e.g., SafetyScreen44™ panel) or through in-house screening efforts. At present, the results of such a comprehensive off-target screening panel for Vonoprazan are not publicly available. The available literature primarily focuses on its on-target activity and its interactions with drug-metabolizing enzymes. There is no significant evidence to suggest that Vonoprazan interacts with neurotransmitter transporters or other major receptor families.

Conclusion

Vonoprazan's primary molecular target is unequivocally the gastric H+/K+-ATPase, through which it exerts its potent acid-suppressing effects. Beyond this, its most significant interactions are with the CYP450 enzyme system, where it acts as both a substrate and a weak to moderate inhibitor of several isoforms, highlighting the potential for drug-drug interactions. While in vitro evidence suggests a possible interaction with the P-glycoprotein efflux pump, its clinical relevance appears to be minimal.

The exploration of Vonoprazan's potential anti-cancer and anti-inflammatory properties is in its infancy. Preliminary findings suggest it may have a more favorable profile than PPIs concerning VEGF expression in cancer cells, but further research is needed to establish any direct anti-neoplastic or anti-inflammatory activity. A comprehensive off-target binding profile for Vonoprazan is not yet publicly available, which represents a gap in our complete understanding of its molecular interactions.

For researchers and drug development professionals, the current body of evidence indicates that while Vonoprazan has a relatively clean off-target profile, careful consideration of its interactions with the CYP450 system is warranted in clinical practice and during the development of new combination therapies. Future research should focus on elucidating its potential secondary pharmacology, including a broad assessment of off-target binding and a more in-depth investigation into its effects on cancer cell biology and inflammatory pathways.

References

- 1. Pharmacokinetic Drug–Drug Interactions Between Vonoprazan and Low-Dose Aspirin or Nonsteroidal Anti-inflammatory Drugs: A Phase 2, Open-Label, Study in Healthy Japanese Men - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Evaluation of commonly used cardiovascular drugs in inhibiting vonoprazan metabolism in vitro and in vivo [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. In Vitro Assessment of Potential for CYP-Inhibition-Based Drug-Drug Interaction Between Vonoprazan and Clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Optimization of dose and route of administration of the P‐glycoprotein inhibitor, valspodar (PSC‐833) and the P‐glycoprotein and breast cancer resistance protein dual‐inhibitor, elacridar (GF120918) as dual infusion in rats - PMC [pmc.ncbi.nlm.nih.gov]

Vonoprazan's Potent and Sustained Gastric Acid Suppression in Animal Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacodynamic effects of vonoprazan on gastric pH in key preclinical animal models. As a potassium-competitive acid blocker (P-CAB), vonoprazan offers a distinct mechanism of action compared to traditional proton pump inhibitors (PPIs), leading to rapid, potent, and prolonged elevation of intragastric pH. This document synthesizes quantitative data, details experimental methodologies, and visualizes key pathways and workflows to support further research and development in the field of acid-related disorders.

Quantitative Analysis of Gastric pH Modulation

The following tables summarize the dose-dependent effects of vonoprazan on gastric pH in rats and dogs, providing a comparative view against standard PPIs.

Table 1: Effect of Vonoprazan on Gastric pH in Rats

| Dose (Route) | Animal Model | Key Finding | Reference |

| 0.7 and 1.0 mg/kg (IV) | Anesthetized Rats | Intravenous administration of vonoprazan resulted in a sustained increase in the pH of gastric perfusate for at least 5 hours in a histamine-stimulation model.[1] | |

| 4 mg/kg (Oral) | Rats | This oral dose was identified as achieving maximal inhibitory activity on histamine-stimulated gastric acid secretion. | |

| Not Specified | Rats | Vonoprazan demonstrated a more potent and longer-lasting inhibition of histamine-stimulated acid secretion when compared to lansoprazole. |

Table 2: Effect of Vonoprazan on Gastric pH in Dogs

| Dose (Route) | Animal Model | Key Finding | Reference |

| 0.3 and 1.0 mg/kg (Oral) | Dogs | Oral administration of vonoprazan showed consistent antisecretory effects.[1] | |

| Not Specified | Dogs | Vonoprazan exhibited superior inhibition of histamine-induced acid secretion in comparison to lansoprazole. |

Detailed Experimental Protocols

Precise and reproducible methodologies are critical for the evaluation of gastric acid suppressants. Below are detailed protocols for assessing vonoprazan's effect on gastric pH in both anesthetized rats and conscious dogs.

Protocol 1: Gastric pH Measurement in Anesthetized Rats

This acute terminal procedure allows for the direct measurement of gastric pH following the administration of vonoprazan.

Materials:

-

Male Wistar or Sprague-Dawley rats (fasted for 12-18 hours with ad libitum access to water)

-

Vonoprazan fumarate (B1241708) formulation for oral gavage or intravenous administration

-

Anesthetic agents (e.g., ketamine/xylazine (B1663881) combination)

-

Calibrated pH meter with a micro-probe electrode

-

Standard surgical instruments (e.g., scissors, forceps)

-

Suture thread

-

Saline solution

Procedure:

-

Animal Preparation: Fast rats overnight for 12-18 hours to ensure an empty stomach, while allowing free access to water.

-

Drug Administration: Administer the desired dose of vonoprazan fumarate or a vehicle control via the chosen route (oral gavage or intravenous injection).

-

Anesthesia: At a predetermined time point post-dosing (e.g., 2 hours), anesthetize the rat. A common anesthetic combination is ketamine (100 mg/kg) and xylazine (5 mg/kg) administered intramuscularly.

-

Surgical Procedure:

-

Place the anesthetized rat in a supine position.

-

Make a midline incision through the abdominal wall to expose the stomach.

-

Ligate the pylorus and the cardiac end of the stomach with suture thread to prevent the outflow of gastric contents.

-

-

pH Measurement:

-

Make a small incision in the forestomach.

-

Gently insert a calibrated micro-pH electrode into the gastric lumen to measure the pH of the gastric juice.

-

Record the stable pH reading.

-

-

Euthanasia: Following the measurement, euthanize the animal under deep anesthesia.

Protocol 2: Continuous Gastric pH Monitoring in Conscious Dogs Using Telemetry

This method allows for the continuous and long-term monitoring of gastric pH in conscious, freely moving dogs, providing a more physiologically relevant assessment.

Materials:

-

Beagle dogs

-

Radiotelemetry pH capsules (e.g., Bravo® pH Monitoring System)

-

Endoscope

-

Data receiver and analysis software

Procedure:

-

Animal Preparation: Fast the dogs for at least 12 hours prior to the procedure.

-

Capsule Placement:

-

Anesthetize the dog.

-

Under endoscopic guidance, attach the radiotelemetry pH capsule to the gastric mucosa.

-

Allow the animal to recover from anesthesia.

-

-

Baseline pH Recording: Record the baseline gastric pH for a predetermined period (e.g., 24 hours) before drug administration.

-

Drug Administration: Administer the desired dose of vonoprazan orally.

-

Continuous pH Monitoring: Continue to monitor the gastric pH continuously for the duration of the study (e.g., 24-72 hours).

-

Data Analysis: Analyze the collected data to determine key parameters such as the mean gastric pH and the percentage of time the gastric pH remains above specific thresholds (e.g., pH > 4).

Visualizing Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathway of vonoprazan's action and a typical experimental workflow for its evaluation in a canine model.

References

The Pivotal Role of CYP3A4 in the Metabolism of Vonoprazan: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Vonoprazan fumarate (B1241708) is a first-in-class potassium-competitive acid blocker (P-CAB) that reversibly inhibits gastric H+,K+-ATPase, representing a novel mechanism for managing acid-related disorders.[1][2] Unlike traditional proton pump inhibitors (PPIs), Vonoprazan's action is rapid, potent, and not dependent on acid activation.[1][2] A thorough understanding of its metabolic profile is paramount for predicting its pharmacokinetic behavior, potential for drug-drug interactions (DDIs), and ensuring its safe and effective clinical application. This technical guide provides a comprehensive analysis of the central role of Cytochrome P450 3A4 (CYP3A4) in the metabolism of Vonoprazan, supported by quantitative data, detailed experimental methodologies, and visual representations of key processes.

Metabolic Pathways of Vonoprazan: The Predominance of CYP3A4

Vonoprazan undergoes extensive metabolism, primarily through oxidative pathways mediated by multiple cytochrome P450 (CYP) enzymes, and to a lesser extent, through non-oxidative sulfation.[3][4] In vitro studies utilizing human liver microsomes and recombinant CYP enzymes have consistently identified CYP3A4 as the principal enzyme responsible for the oxidative metabolism of Vonoprazan.[1][5] While other CYP isoforms, including CYP2B6, CYP2C19, and CYP2D6, also contribute to its metabolism, their roles are considered minor in comparison to CYP3A4.[6][7] Additionally, the non-CYP enzyme sulfotransferase 2A1 (SULT2A1) is involved in its metabolic clearance.[3][7]

The metabolism of Vonoprazan by CYP3A4 leads to the formation of several pharmacologically inactive metabolites.[5] The major metabolic transformations include:

-

Oxidation of the pyrrole (B145914) ring to form M-I.[1]

-

Oxidation of the secondary amino group to a nitron (B147327) form, resulting in M-III.[1]

-

N-demethylation of the parent compound.[1]

The significant contribution of CYP3A4 to the clearance of Vonoprazan highlights the potential for clinically relevant DDIs when it is co-administered with strong inhibitors or inducers of this enzyme.[1]

Quantitative Analysis of Vonoprazan's Interaction with CYP3A4

The interaction between Vonoprazan and CYP3A4 has been quantitatively characterized through a series of in vitro and in vivo studies. The following tables summarize key data from the literature.

Table 1: In Vitro Inhibition of CYP3A4-Mediated Metabolism

This table presents the half-maximal inhibitory concentration (IC50) values, indicating the concentration of an inhibitor required to reduce the activity of a CYP3A4-mediated reaction by 50%.

| Inhibitor | Substrate (CYP3A4 Probe) | Test System | IC50 (µM) | Reference |

| Vonoprazan | Midazolam | Rat Liver Microsomes | 22.48 | [3][4] |

| Poziotinib (B1662824) | Vonoprazan | Rat Liver Microsomes | 10.6 | [8][9] |

| Amlodipine (B1666008) | Vonoprazan | Rat Liver Microsomes | >5-fold inhibition | [6] |

| Nifedipine (B1678770) | Vonoprazan | Rat Liver Microsomes | >5-fold inhibition | [6] |

Table 2: In Vitro Inhibition of Vonoprazan Metabolism by Various Cardiovascular Drugs

This table shows the IC50 values for the inhibition of Vonoprazan metabolism by amlodipine and nifedipine in both rat and human liver microsomes.

| Inhibitor | Test System | IC50 (µM) | Reference |

| Amlodipine | Rat Liver Microsomes (RLMs) | Not specified, strong inhibition | [6] |

| Nifedipine | Rat Liver Microsomes (RLMs) | Not specified, strong inhibition | [6] |

| Amlodipine | Human Liver Microsomes (HLMs) | Stronger inhibition than in RLMs | [6] |

| Nifedipine | Human Liver Microsomes (HLMs) | Stronger inhibition than in RLMs | [6] |

The study indicated a stronger inhibition in HLMs compared to RLMs but did not provide specific IC50 values in the abstract.

Table 3: Clinical Drug-Drug Interactions with CYP3A4 Modulators

This table summarizes the impact of co-administering a strong CYP3A4 inhibitor on the pharmacokinetics of Vonoprazan in clinical studies.

| Co-administered Drug (Modulator) | Effect on Vonoprazan Exposure | Study Population | Reference |

| Clarithromycin (Strong CYP3A4 Inhibitor) | Increased plasma concentrations of Vonoprazan | Healthy Volunteers | [1][5] |

| Strong CYP3A4 Inducers (e.g., Rifampin) | Potential for ~80% decrease in Vonoprazan exposure (Predicted) | N/A | [1] |

Experimental Protocols

This section outlines the general methodologies employed in the in vitro and in vivo studies that have elucidated the role of CYP3A4 in Vonoprazan metabolism.

In Vitro Metabolism and Inhibition Assays

Objective: To identify the enzymes responsible for Vonoprazan metabolism, characterize the kinetics of these reactions, and determine the inhibitory potential of Vonoprazan on CYP enzymes.

Methodology:

-

Test Systems:

-

Human and Rat Liver Microsomes (HLMs/RLMs): Pooled microsomes are used to represent the average metabolic activity in the respective populations.[1][10]

-

Recombinant Human CYP Enzymes (Supersomes): Individual CYP isoforms expressed in a cellular system are used to pinpoint the specific contribution of each enzyme.[1]

-

-

Incubation:

-

A typical incubation mixture contains the test system (e.g., RLMs at 0.5 mg/mL protein), a buffered solution (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4), Vonoprazan or a CYP probe substrate at various concentrations, and a cofactor regenerating system (e.g., NADPH-regenerating system).[10][11]

-

For inhibition assays, the inhibitor (e.g., Vonoprazan) is added at a range of concentrations (e.g., 1 to 100 µM).[3][10]

-

The mixture is pre-incubated at 37°C for a short period (e.g., 5 minutes) before initiating the reaction by adding the NADPH regenerating system.[10][11]

-

The reaction is allowed to proceed for a defined time (e.g., 30 minutes) at 37°C.[10][11]

-

-

Reaction Termination and Sample Preparation:

-

Analytical Method:

-

Data Analysis:

-

The rate of metabolite formation is determined.

-

For inhibition assays, the percentage of inhibition is plotted against the logarithm of the inhibitor concentration to calculate the IC50 value.[10]

-

Kinetic parameters such as Km and Vmax can be determined by measuring reaction rates at various substrate concentrations. Dixon and Lineweaver-Burk plots can be used to determine the inhibition constant (Ki) and the mechanism of inhibition.[6]

-

In Vivo Drug-Drug Interaction Studies (Rat Model)

Objective: To evaluate the effect of CYP modulators on the pharmacokinetics of Vonoprazan in a living system.

Methodology:

-

Animals: Male Sprague-Dawley rats are typically used.[10][11]

-

Study Design:

-

Animals are divided into a control group and one or more treatment groups.[11]

-

The treatment group receives a daily oral gavage of the CYP modulator (e.g., amlodipine 10 mg/kg) for a set period (e.g., 7 days) to achieve steady-state inhibition or induction. The control group receives the vehicle.[11]

-

-

Pharmacokinetic Study:

-

Bioanalysis:

-

Pharmacokinetic Analysis:

-

Pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and oral clearance (CLz/F), are calculated for Vonoprazan in both the control and treatment groups.[3][10]

-

Statistical comparisons are made to assess the magnitude and significance of the drug-drug interaction.[3]

-

Visualizations: Pathways and Processes

Vonoprazan Metabolic Pathway

Caption: Metabolic pathways of Vonoprazan.

In Vitro CYP Inhibition Assay Workflow

Caption: Workflow for an in vitro CYP inhibition assay.

Logic of CYP3A4-Mediated Drug-Drug Interactions

Caption: CYP3A4-mediated drug-drug interactions with Vonoprazan.

Conclusion

The extensive body of evidence from both in vitro and in vivo studies unequivocally establishes CYP3A4 as the primary enzyme governing the metabolic clearance of Vonoprazan. While other CYP isoforms and SULT2A1 play a secondary role, the major metabolic pathways leading to inactive metabolites are predominantly catalyzed by CYP3A4. This reliance on CYP3A4 makes Vonoprazan susceptible to significant drug-drug interactions with potent modulators of this enzyme. Co-administration with strong CYP3A4 inhibitors, such as clarithromycin, can lead to increased plasma concentrations of Vonoprazan, while co-administration with strong inducers may reduce its therapeutic efficacy. For drug development professionals, a thorough understanding of these interactions is critical for designing informative clinical trials and providing appropriate guidance for the safe and effective use of Vonoprazan in diverse patient populations. Further research may continue to delineate the quantitative contributions of minor metabolic pathways and explore the clinical relevance of interactions with moderate CYP3A4 modulators.

References

- 1. benchchem.com [benchchem.com]

- 2. What is the mechanism of Vonoprazan Fumarate? [synapse.patsnap.com]

- 3. Cytochrome P450-Based Drug-Drug Interactions of Vonoprazan In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Cytochrome P450-Based Drug-Drug Interactions of Vonoprazan In Vitro and In Vivo [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Evaluation of commonly used cardiovascular drugs in inhibiting vonoprazan metabolism in vitro and in vivo [frontiersin.org]

- 7. The First-in-Class Potassium-Competitive Acid Blocker, Vonoprazan Fumarate: Pharmacokinetic and Pharmacodynamic Considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Assessments of CYP‑inhibition‑based drug–drug interaction between vonoprazan and poziotinib in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. frontiersin.org [frontiersin.org]

Methodological & Application

Application Notes and Protocols for Gastric pH Measurement with Vonoprazan in Rats

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vonoprazan is a potassium-competitive acid blocker (P-CAB) that potently and sustainably suppresses gastric acid secretion.[1] Unlike traditional proton pump inhibitors (PPIs), Vonoprazan directly inhibits the H+, K+-ATPase enzyme system, the final step in the gastric acid secretion pathway, without the need for acid activation.[1] This distinct mechanism of action leads to a rapid onset and prolonged duration of effect.[1] These application notes provide detailed protocols for assessing the pharmacodynamic effects of Vonoprazan on gastric pH in rats, a crucial animal model for preclinical research in acid-related disorders.

Mechanism of Action of Vonoprazan

Vonoprazan competitively inhibits the binding of potassium ions (K+) to the H+, K+-ATPase (proton pump) in gastric parietal cells.[1] This reversible inhibition blocks the exchange of H+ and K+ ions across the cell membrane, thereby preventing the secretion of hydrochloric acid into the stomach lumen.[2] The high pKa of Vonoprazan allows it to accumulate in the acidic environment of the parietal cell canaliculi, contributing to its potent and long-lasting acid-suppressing effects.[1]

Signaling Pathway of Gastric Acid Secretion and Vonoprazan Inhibition

Caption: Signaling pathways regulating gastric acid secretion and the inhibitory action of Vonoprazan on the H+, K+-ATPase proton pump.

Quantitative Data Summary